molecular formula C19H14F3N3OS2 B3572863 10-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-(trifluoromethyl)-10H-phenothiazine

10-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-(trifluoromethyl)-10H-phenothiazine

Cat. No.: B3572863
M. Wt: 421.5 g/mol
InChI Key: VESMGYBNDMVCEJ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Synthesis Analysis

The synthesis of imidazole compounds has been a subject of interest in recent years due to their broad range of chemical and biological properties . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds have been found to display a broad range of chemical reactions, largely due to their amphoteric nature . This means they can act as both acids and bases, making them versatile in a variety of chemical reactions .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are acting . For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

The future directions of research into imidazole compounds are likely to continue to focus on their synthesis and potential applications in medicine and other fields . Their broad range of biological activities makes them promising candidates for the development of new drugs .

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3OS2/c1-24-9-8-23-18(24)27-11-17(26)25-13-4-2-3-5-15(13)28-16-7-6-12(10-14(16)25)19(20,21)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESMGYBNDMVCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-(trifluoromethyl)-10H-phenothiazine
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10-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-(trifluoromethyl)-10H-phenothiazine
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10-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-(trifluoromethyl)-10H-phenothiazine
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10-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-(trifluoromethyl)-10H-phenothiazine
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10-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-(trifluoromethyl)-10H-phenothiazine
Reactant of Route 6
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10-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-(trifluoromethyl)-10H-phenothiazine

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